Regioisomeric Specificity: FXR Agonist Scaffold Activity Is 6-Position Dependent
The 6-(1-azetidinyl)nicotinic acid scaffold was explicitly claimed as the core structural template in Gilead Sciences' FXR agonist patent family (WO 2017/218337 A1), where the azetidine substituent is required at the pyridine 6-position for FXR modulatory activity [1]. In contrast, the 5-position regioisomer (5-(azetidin-1-yl)pyridine-3-carboxylic acid, CAS 2060032-47-3) is not disclosed in this FXR agonist patent and lacks documented FXR activity [2]. While the patent does not provide EC₅₀ values for the unsubstituted carboxylic acid intermediate itself, the regiospecific placement of the azetidine at the 6-position is an essential and non-negotiable structural requirement for accessing this therapeutically validated FXR agonist chemical space.
| Evidence Dimension | Patent-disclosed FXR agonist scaffold requirement |
|---|---|
| Target Compound Data | 6-(1-azetidinyl)nicotinic acid core explicitly claimed in WO 2017/218337 A1 |
| Comparator Or Baseline | 5-(azetidin-1-yl)pyridine-3-carboxylic acid (CAS 2060032-47-3) — not disclosed in WO 2017/218337 A1 |
| Quantified Difference | Qualitative presence vs. absence in patent disclosure |
| Conditions | FXR (NR1H4) nuclear receptor agonist patent; WO 2017/218337 A1 |
Why This Matters
The 6-position regiochemistry is mandatory for generating compounds within the WO 2017/218337 FXR agonist patent space, making CAS 1334486-29-1 the required synthetic entry point for this class; the 5-regioisomer cannot serve as a substitute.
- [1] Blomgren, P. A.; Currie, K. S.; Farand, J.; Gege, C.; Kropf, J. E.; Xu, J. FXR (NR1H4) Modulating Compounds. WO 2017/218337 A1, December 21, 2017. (Assignee: Gilead Sciences, Inc.). View Source
- [2] PubChem. Compound Summary for 5-(azetidin-1-yl)pyridine-3-carboxylic acid. CAS 2060032-47-3. View Source
